molecular formula C12H17NO2 B1511605 4-(Phenethylamino)tetrahydrofuran-3-ol CAS No. 1178658-14-4

4-(Phenethylamino)tetrahydrofuran-3-ol

Cat. No. B1511605
CAS RN: 1178658-14-4
M. Wt: 207.27 g/mol
InChI Key: ZGAJKKGINOTABQ-UHFFFAOYSA-N
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Description

4-(Phenethylamino)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C12H17NO2 . It is also known as Tetrahydro-4-[(2-phenylethyl)amino]-3-furanol .


Molecular Structure Analysis

The molecular structure of 4-(Phenethylamino)tetrahydrofuran-3-ol consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 207.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Phenethylamino)tetrahydrofuran-3-ol include its molecular weight (207.27), molecular formula (C12H17NO2), and its structure . Other specific properties such as density, melting point, and boiling point are not available in the searched resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Configuration : The synthesis of various organic compounds, including those related to tetrahydrofuran, often involves intricate processes such as acid-catalyzed dehydration, cyclization, and stereochemical influences. These processes are crucial in determining the configuration and properties of the final compounds (Casy & Parulkar, 1969).

  • Cyclization Techniques : Various methods have been explored for the cyclization of compounds containing tetrahydrofuran. For example, vinylsilanes undergo acid-catalyzed cyclization to produce tetrahydrofurans, showcasing the versatility of tetrahydrofuran derivatives in synthesis (Miura et al., 2000).

  • Structural Investigations : Detailed structural investigations, including X-ray crystallography, have been conducted on various derivatives of tetrahydrofuran. These studies provide insights into the molecular arrangement and interactions of these compounds (Khalid et al., 2018).

Applications in Organic Chemistry

  • Chemical Actinometry : Tetrahydrofuran derivatives have been used in chemical actinometry, a process for measuring the number of photons used in a photochemical reaction. This application demonstrates the utility of these compounds in analytical chemistry (Matsushima et al., 1997).

  • Oxidative C-H/N-H Cross-Coupling : A catalytic oxidative amination of tetrahydrofuran, mediated by visible light, demonstrates its potential in organic synthesis. This process highlights the role of tetrahydrofuran derivatives in facilitating new chemical transformations (Zhang et al., 2017).

  • Synthesis of Functionalized Tetrahydrofurans : The stereoselective synthesis of functionalized tetrahydrofurans, a key component in various organic molecules, underscores the importance of tetrahydrofuran derivatives in the synthesis of complex organic structures (Hartung et al., 2003).

Polymer Chemistry

  • Anionic Polymerization : The study of the anionic polymerization of dialkylaminoisoprenes demonstrates the role of tetrahydrofuran in polymer chemistry. Such research contributes to understanding the mechanisms and applications of polymers in various fields (Petzhold et al., 1995).

  • Association Behavior of Polymers : Research on the association behavior of linear ω-functionalized polystyrenes in dilute solutions, where tetrahydrofuran is used as a solvent, sheds light on the behavior of polymers in different solvent environments. This is crucial for the development of new polymer materials and their applications (Borlenghi et al., 1995).

properties

IUPAC Name

4-(2-phenylethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-9-15-8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAJKKGINOTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734054
Record name 4-[(2-Phenylethyl)amino]oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenethylamino)tetrahydrofuran-3-ol

CAS RN

1178658-14-4
Record name 4-[(2-Phenylethyl)amino]oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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